molecular formula C15H19NO3 B12544719 Benzyl 2-isocyanato-4,4-dimethylpentanoate

Benzyl 2-isocyanato-4,4-dimethylpentanoate

Cat. No.: B12544719
M. Wt: 261.32 g/mol
InChI Key: PYDBNABCBVQGCY-UHFFFAOYSA-N
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Description

Benzyl 2-isocyanato-4,4-dimethylpentanoate is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of an isocyanate group and an ester group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-isocyanato-4,4-dimethylpentanoate can be synthesized through the reaction of benzyl alcohol with 2-isocyanato-4,4-dimethylpentanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-isocyanato-4,4-dimethylpentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

Benzyl 2-isocyanato-4,4-dimethylpentanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.

    Medicine: Explored for its potential use in drug delivery systems and the development of new therapeutic agents.

    Industry: Utilized in the production of polyurethanes, which are used in a wide range of applications, including foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of benzyl 2-isocyanato-4,4-dimethylpentanoate involves the reactivity of the isocyanate group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.

    Methyl isocyanate: Contains an isocyanate group attached to a methyl group.

    Hexamethylene diisocyanate: Contains two isocyanate groups attached to a hexamethylene chain.

Uniqueness

Benzyl 2-isocyanato-4,4-dimethylpentanoate is unique due to the presence of both an isocyanate group and an ester group within its structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 2-isocyanato-4,4-dimethylpentanoate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)9-13(16-11-17)14(18)19-10-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3

InChI Key

PYDBNABCBVQGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N=C=O

Origin of Product

United States

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